Rilmenidine phosphate
Overview
Description
Rilmenidine Phosphate is a pharmaceutical compound known for its antihypertensive properties, primarily acting through imidazoline receptors. Its pharmacological interest stems from its selective action, which has made it a subject of extensive study in both its synthesis and its physical and chemical properties.
Synthesis Analysis
Rilmenidine is synthesized through a complex chemical process that involves the formation of an ion-pair complex with bromothymol blue in an acidic medium, extracted into chloroform. This method underscores its chemical versatility and the precision needed in its formulation for pharmaceutical use (Devi Thamizhanban, 2017).
Molecular Structure Analysis
The molecular structure of Rilmenidine includes a rilmenidine cation and a phosphate anion, showcasing a complex interaction that forms chains and hydrogen bonds in its solid state. This structural characteristic is crucial for its pharmacological activity and stability (He-jiao Hu et al., 2005).
Chemical Reactions and Properties
Rilmenidine's chemical reactivity, particularly in forming its phosphate salt, is essential for its therapeutic effects. The process involves intricate reactions that ensure its efficacy as an antihypertensive agent, highlighting the drug's pharmacological potential and the importance of its chemical properties in medical applications (M. Safar, 1989).
Physical Properties Analysis
The physical properties of Rilmenidine, including its absorption characteristics and bioavailability, are critical for its effectiveness as a medication. It is rapidly and extensively absorbed with a bioavailability factor close to 1, and its distribution is independent of the free fraction due to weak binding to plasma proteins (Patrick Genissel et al., 1988).
Chemical Properties Analysis
Rilmenidine's chemical properties, such as its interaction with various receptors and the subsequent physiological effects, define its role as an antihypertensive agent. Its selectivity for I1 imidazoline receptors over α2-adrenoceptors underscores the specificity of its action, contributing to its favorable profile in treating hypertension (J. Reid, 2000).
Scientific Research Applications
Antihypertensive Agent and its Mechanisms
Rilmenidine phosphate is primarily recognized for its antihypertensive properties, acting as a selective agonist for I1 imidazoline receptors. This action results in both central reduction of sympathetic overactivity and inhibition of the Na+/H+ antiport in the kidney. It has been found to be as effective as other antihypertensive drugs like diuretics, beta-blockers, and ACE inhibitors, with significant clinical and metabolic acceptability in hypertensive populations, including those with old age, renal impairment, diabetes mellitus, or dyslipidemia. Studies have shown that rilmenidine reduces left ventricular hypertrophy in at-risk hypertensive patients and improves glucose metabolism in patients with metabolic syndrome, alongside reducing microalbuminuria in hypertensive type 2 diabetics (Reid, 2000).
Pharmacokinetic Research
Rilmenidine's pharmacokinetics have been a subject of extensive research. One study developed a fast and accurate liquid chromatographic method with tandem mass spectrometric detection for quantifying rilmenidine in human serum. The study elucidated the fragmentation pathway of protonated rilmenidine using high-resolution mass spectrometry, offering insights into the drug’s behavior in the human body (Chytil et al., 2010).
Molecular Structure Analysis
The molecular structure of rilmenidine has been analyzed, revealing the formation of a rilmenidine cation and a phosphate anion in the solid state. Such studies provide essential information on the compound's chemical properties and behavior, which is vital for the development of pharmaceutical formulations (Hu et al., 2005).
Interaction with N-Methyl-d-aspartate Receptor
Research has explored the interaction between rilmenidine and the N-methyl-d-aspartate receptor (NMDAR) in the rostral ventrolateral medulla. This interaction plays a crucial role in the hypotensive action of rilmenidine, as demonstrated in experiments with spontaneously hypertensive rats (Zhang & Abdel‐Rahman, 2002).
Comparative Studies with Other Antihypertensives
Comparative studies of rilmenidine with other antihypertensives like captopril have demonstrated its efficacy in reducing blood pressure and microalbuminuria in hypertensive type-2 diabetics, suggesting potential nephroprotective effects (Bauduceau et al., 2000).
Analytical Method Development
Rilmenidine’s determination in bulk and pharmaceutical formulations has been addressed through the development of an extractive spectrophotometric method. Such methods are essential for ensuring drug quality and consistency in pharmaceutical products (Thamizhanban, 2017).
Long-Term Treatment Effects in Diabetic Patients
A retrospective analysis of diabetic patients under long-term rilmenidine treatment showed favorable effects on fasting blood glucose and plasma triglyceride levels, consistent with improvements in glucose and lipid metabolism. This highlights rilmenidine's potential benefits beyond blood pressure control (Meredith & Reid, 2004).
Rilmenidine's Broader Clinical Benefits
Rilmenidine has been shown to improve glucose tolerance, lipid risk factors, and insulin sensitivity, alongside its effects on blood pressure and heart and kidney functions. These benefits suggest a potential role in the prevention of cardiovascular diseases (Reid, 2001).
Safety And Hazards
Rilmenidine phosphate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .
Future Directions
Rilmenidine has been used in trials studying the treatment of Hypertension and Chronic Kidney Disease . It has been shown to improve glucose metabolism in metabolic syndrome patients treated with rilmenidine, and a significant reduction in microalbuminuria during rilmenidine treatment of hypertensive type 2 diabetics . Thus the efficacy/tolerance ratio of rilmenidine supports its role as a first-line antihypertensive option for all groups of hypertensive patient, with specific advantages in some at-risk populations .
properties
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCOWRFWZOAVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234616 | |
Record name | Rilmenidine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rilmenidine phosphate | |
CAS RN |
85409-38-7 | |
Record name | 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85409-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilmenidine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilmenidine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILMENIDINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QD64Q32M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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